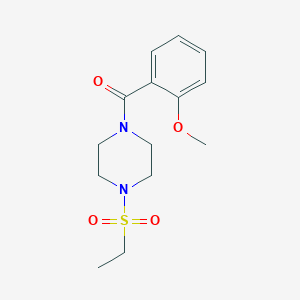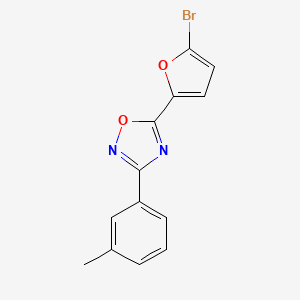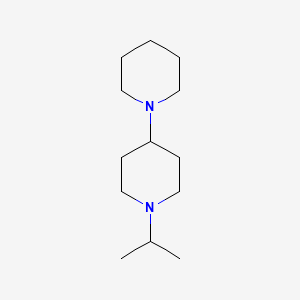![molecular formula C15H17NO3 B5682095 2-[(cyclohexyloxy)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5682095.png)
2-[(cyclohexyloxy)methyl]-1H-isoindole-1,3(2H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(cyclohexyloxy)methyl]-1H-isoindole-1,3(2H)-dione, also known as CHIMI, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. CHIMI is a derivative of phthalimide and has been synthesized through various methods.
Wirkmechanismus
The mechanism of action of 2-[(cyclohexyloxy)methyl]-1H-isoindole-1,3(2H)-dione is not yet fully understood. However, studies have suggested that 2-[(cyclohexyloxy)methyl]-1H-isoindole-1,3(2H)-dione may exert its biological effects through the inhibition of the cyclooxygenase-2 (COX-2) enzyme, which is involved in the production of inflammatory mediators. Additionally, 2-[(cyclohexyloxy)methyl]-1H-isoindole-1,3(2H)-dione has been shown to induce apoptosis (programmed cell death) in cancer cells, indicating its potential as an antitumor agent.
Biochemical and Physiological Effects:
Studies have shown that 2-[(cyclohexyloxy)methyl]-1H-isoindole-1,3(2H)-dione may have anti-inflammatory and analgesic effects, which could make it a potential treatment for conditions such as arthritis and chronic pain. Additionally, 2-[(cyclohexyloxy)methyl]-1H-isoindole-1,3(2H)-dione has been shown to have antitumor activity in various cancer cell lines, suggesting its potential as a cancer treatment.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 2-[(cyclohexyloxy)methyl]-1H-isoindole-1,3(2H)-dione is its relatively simple synthesis method, which makes it easily accessible for research purposes. Additionally, its potential applications in various fields make it a versatile compound for experimentation. However, one limitation of 2-[(cyclohexyloxy)methyl]-1H-isoindole-1,3(2H)-dione is its low solubility in water, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several potential future directions for the research of 2-[(cyclohexyloxy)methyl]-1H-isoindole-1,3(2H)-dione. One direction could be the further exploration of its anti-inflammatory and analgesic effects, potentially leading to the development of new treatments for conditions such as arthritis and chronic pain. Another direction could be the investigation of its potential as an antitumor agent, potentially leading to the development of new cancer treatments. Additionally, the synthesis of new compounds using 2-[(cyclohexyloxy)methyl]-1H-isoindole-1,3(2H)-dione as a building block could lead to the discovery of new materials with unique properties.
Synthesemethoden
One of the most common methods for synthesizing 2-[(cyclohexyloxy)methyl]-1H-isoindole-1,3(2H)-dione is through the reaction of phthalimide with cyclohexylmethyl bromide in the presence of potassium carbonate. This reaction results in the formation of 2-[(cyclohexyloxy)methyl]-1H-isoindole-1,3(2H)-dione as a white solid with a yield of approximately 60-70%.
Wissenschaftliche Forschungsanwendungen
2-[(cyclohexyloxy)methyl]-1H-isoindole-1,3(2H)-dione has been studied for its potential applications in various fields, including medicinal chemistry, organic synthesis, and materials science. In medicinal chemistry, 2-[(cyclohexyloxy)methyl]-1H-isoindole-1,3(2H)-dione has been evaluated for its potential as an anti-inflammatory, analgesic, and antitumor agent. In organic synthesis, 2-[(cyclohexyloxy)methyl]-1H-isoindole-1,3(2H)-dione has been used as a building block for the synthesis of other compounds. In materials science, 2-[(cyclohexyloxy)methyl]-1H-isoindole-1,3(2H)-dione has been utilized in the production of polymers and as a precursor for the synthesis of metal-organic frameworks.
Eigenschaften
IUPAC Name |
2-(cyclohexyloxymethyl)isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO3/c17-14-12-8-4-5-9-13(12)15(18)16(14)10-19-11-6-2-1-3-7-11/h4-5,8-9,11H,1-3,6-7,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVXSIGXFQJVHJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)OCN2C(=O)C3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl [3-(4-methoxyphenyl)-2-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidin-5-yl]acetate](/img/structure/B5682016.png)

![methyl {5-[(5-ethyl-2-thienyl)methylene]-3-methyl-4-oxo-2-thioxo-1-imidazolidinyl}acetate](/img/structure/B5682024.png)

![1-{2-[2-(3,5-dimethylisoxazol-4-yl)pyrrolidin-1-yl]-2-oxoethyl}-3-(trifluoromethyl)pyridin-2(1H)-one](/img/structure/B5682044.png)
![ethyl 2-{[(4-ethylphenyl)sulfonyl]amino}benzoate](/img/structure/B5682046.png)
![N-{1-[2-(1-piperidinyl)ethyl]-1H-benzimidazol-2-yl}benzamide](/img/structure/B5682049.png)
![N-(4-chlorophenyl)-2-[(4-nitrobenzyl)thio]acetamide](/img/structure/B5682050.png)
![(1S*,5R*)-6-(2-methoxyisonicotinoyl)-3-(3-pyridinylcarbonyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5682052.png)
![4-{[(1R*,3S*)-1-hydroxy-3-(2-hydroxyethoxy)-7-azaspiro[3.5]non-7-yl]methyl}-N-methylbenzamide](/img/structure/B5682060.png)
![2-{3-[4-methyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}-1,3-benzoxazole](/img/structure/B5682073.png)
![2-fluoro-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B5682077.png)

